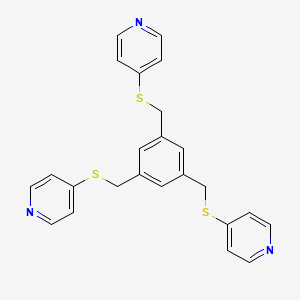

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene

Description

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is a tripodal organic ligand featuring a central benzene ring substituted with three methylthio-linked pyridin-4-yl groups. Its structure enables strong coordination with metal ions, making it a key component in metal-organic frameworks (MOFs). For example, MOF 1, formulated as ((ZnCl₂)₃(L)₂·DMF)ₙ (where L = this compound), demonstrates exceptional adsorption capabilities for tetracycline antibiotics in aqueous environments . The ligand’s thioether and pyridyl groups contribute to robust metal-ligand bonding and stability under varying pH (3–10) and salt concentrations (0–0.1 M NaCl), highlighting its utility in environmental remediation .

Structure

3D Structure

Properties

Molecular Formula |

C24H21N3S3 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

4-[[3,5-bis(pyridin-4-ylsulfanylmethyl)phenyl]methylsulfanyl]pyridine |

InChI |

InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2 |

InChI Key |

GATXVSNFRHCGAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCC2=CC(=CC(=C2)CSC3=CC=NC=C3)CSC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with pyridine-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

1,3,5-tris(bromomethyl)benzene+3pyridine-4-thiol→this compound+3HBr

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene can undergo various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Substitution: Nitrated or halogenated derivatives of the compound

Scientific Research Applications

Applications in Catalysis

1. Coordination Catalysis:

One of the primary applications of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is in the field of coordination chemistry. It can act as a ligand for metal complexes, enhancing catalytic activity in reactions such as cross-coupling and oxidation processes. For instance, studies have shown that metal complexes formed with this ligand exhibit improved selectivity and activity compared to traditional catalysts .

2. Mesoporous Coordination Polymers:

The compound has been utilized to create mesoporous coordination polymers that serve as catalysts for various chemical transformations. These materials can facilitate reactions due to their high surface area and tunable pore sizes, which allow for efficient substrate access .

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs):

Research indicates that this compound can be incorporated into organic light-emitting diodes due to its electron-donating properties. The compound can enhance the efficiency of OLEDs by improving charge transport within the device .

2. Sensor Technology:

The compound's ability to form stable complexes with metal ions makes it a candidate for sensor applications. It can be used to detect specific metal ions through changes in fluorescence or conductivity, providing a basis for developing sensitive detection systems .

Biological Applications

1. Antimicrobial Activity:

Recent studies have explored the antimicrobial properties of compounds related to this compound. The presence of pyridine rings enhances interaction with microbial cell membranes, leading to increased antimicrobial efficacy .

2. Tyrosinase Inhibition:

The compound has shown potential as a tyrosinase inhibitor, which is significant in cosmetic applications for skin whitening products. Tyrosinase plays a crucial role in melanin biosynthesis; thus, inhibitors can help regulate pigmentation disorders .

Case Studies

Mechanism of Action

The mechanism of action of 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is primarily related to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the sulfur atoms of the thioether linkages. This coordination can lead to the formation of stable complexes with various metal ions, which can be utilized in catalysis, material science, and biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share a benzene-1,3,5-triyl core but differ in substituents, leading to distinct properties:

- Coordination Behavior: The pyridyl-thioether groups in the target compound enable tridentate coordination with Zn²⁺ in MOF 1, forming stable frameworks . In contrast, the acylated compound lacks metal-binding sites, limiting its use to non-coordination applications like crystallographic studies . The ethynyl-pyridinium derivative’s charged pyridinium groups favor ionic interactions but may reduce thermal stability compared to neutral pyridyl ligands .

Research Findings and Advantages

- Stability : MOF 1 retains >90% adsorption efficiency after five cycles, surpassing ethynyl-linked MOFs, which may degrade due to rigid, brittle frameworks .

- Functional Versatility : The pyridyl-thioether motif offers dual hydrophobic and coordination sites, unlike purely acylated or charged analogs .

- Environmental Relevance : The ligand’s tolerance to high salinity and pH variations makes it suitable for real-world wastewater treatment, where competing ions (e.g., Na⁺, Ca²⁺) are prevalent .

Biological Activity

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzene derivatives with pyridine and thiol groups. The compound can be synthesized through various methodologies including cyclotrimerization and palladium-catalyzed reactions. These synthetic strategies yield the desired compound with varying degrees of efficiency and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has been utilized in the removal of tetracycline from contaminated water sources. A study demonstrated that metal-organic frameworks (MOFs) incorporating this compound effectively adsorbed tetracycline with a removal efficiency reaching up to 96.3% under optimal conditions .

Table 1: Adsorption Performance of MOF Incorporating this compound

| Parameter | Value |

|---|---|

| Initial Tetracycline Concentration (mg/L) | 5 and 50 |

| Maximum Removal Efficiency (%) | 96.3 (5 mg/L), 79.6 (50 mg/L) |

| Adsorption Kinetics Model | Pseudo-second order |

| Adsorption Isotherm Model | Langmuir |

The biological activity of this compound can be attributed to several mechanisms:

- Adsorption Mechanisms : The interaction between the compound and target molecules (like tetracycline) involves both physical adsorption and chemical interactions such as π–π stacking and hydrogen bonding .

- Reactive Oxygen Species Generation : The compound may facilitate ROS formation leading to oxidative stress in cells, which is a common pathway for inducing apoptosis .

- Cellular Uptake : Similar compounds have shown effective cellular uptake mechanisms that enhance their bioactivity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.